Comparative Pharmacokinetic Half-Life: Cefadroxil vs. Cephalexin in Pediatric Patients
In a prospective crossover study of children with musculoskeletal infections, the elimination half-life (t1/2) of cefadroxil was significantly longer than that of its close analog cephalexin. This directly quantifies the superior persistence of cefadroxil [1].
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 1.61 h |
| Comparator Or Baseline | Cephalexin: 1.10 h |
| Quantified Difference | 46.4% longer half-life for cefadroxil |
| Conditions | Pediatric patients aged 6 months to 18 years with musculoskeletal infections; single oral dose administration; population PK modeling |
Why This Matters
The longer half-life of cefadroxil enables twice-daily dosing versus three to four times daily for cephalexin, directly impacting clinical workflow, patient adherence, and the overall value proposition of formulations containing cefadroxil.
- [1] Haynes, A. S., et al. Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. Antimicrobial Agents and Chemotherapy, 2024. DOI: 10.1128/aac.01650-23. View Source
